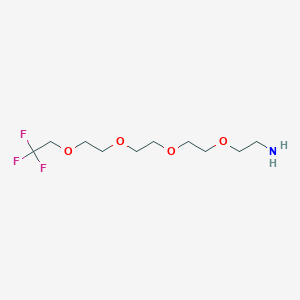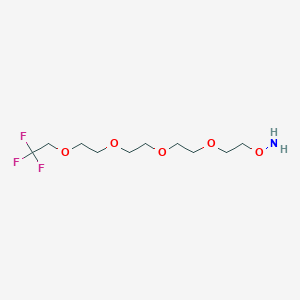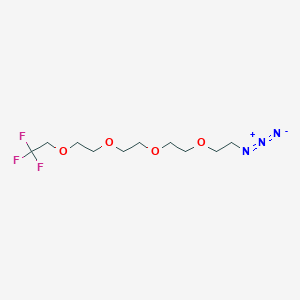
APN-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-(4-(2-cyanoethynyl)phenyl)butanamide is part of a new class of thiol-specific conjugation reagents consisting of a thiol-reactive 3-arylpropiolonitrile (APN) group. The APN group allows the targeted coupling of thiols in biomolecules, and results in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides.
科学研究应用
CO2 捕获
胺基固体吸附剂,例如 APN-胺,因其在 CO2 吸附去除方面的潜力而受到广泛研究 {svg_1}. 它们有望取代当前能源密集型的胺类洗涤技术 {svg_2}. 气态 CO2 的传质速率可以用特定的公式定义 {svg_3}.
储能
胺类因其在储能方面的潜力而日益受到关注 {svg_4}. 胺类,包括 APN-胺,独特的性质可用于高效的储能解决方案 {svg_5}.
绿色化学品的合成
胺类,包括 APN-胺,已在绿色化学品的合成中找到创新应用 {svg_6}. 这些化学品对环境友好,有助于可持续技术的发展 {svg_7}.
催化转化
胺类已被用于催化转化 {svg_8}. APN-胺凭借其独特的性质,有可能在这些转化中用于提高效率 {svg_9}.
可再生能源
正在探索胺类在可再生能源中的潜在应用 {svg_10}. APN-胺由于其独特的性质,有可能在该领域得到应用 {svg_11}.
环境修复
作用机制
Target of Action
APN-amine, also known as APN-NH2, is a heterobifunctional crosslinker that exhibits exquisite chemoselectivity for cysteine . This compound primarily targets cysteine residues in proteins . Cysteine is an amino acid that plays a crucial role in protein structure and function due to its ability to form disulfide bonds.
Mode of Action
APN-amine interacts with its target, cysteine, through a process known as bioconjugation . The APN group in APN-amine couples with free thiols, such as those found in cysteine residues, forming a stable linkage . This interaction results in the formation of APN-cysteine conjugates, which are more stable in aqueous media, human plasma, and living cells compared to traditional thiol-maleimide conjugates .
Biochemical Pathways
The biochemical pathways affected by APN-amine are primarily related to protein function. By forming stable linkages with cysteine residues, APN-amine can alter the structure and function of proteins . This can have downstream effects on various biological processes, including cell growth, proliferation, and differentiation .
生化分析
Biochemical Properties
APN-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including aminopeptidase N, which is involved in the hydrolysis of amino acids from the N-terminus of peptide substrates . APN-amine’s interaction with aminopeptidase N is characterized by its ability to enhance or inhibit the enzyme’s activity, depending on the concentration and environmental conditions. Additionally, APN-amine interacts with various proteins and biomolecules, influencing their structural conformation and functional properties.
Cellular Effects
APN-amine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, APN-amine has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . In immune cells, APN-amine can modulate cytokine production, thereby influencing immune responses. Furthermore, APN-amine impacts cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of APN-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. APN-amine binds to specific sites on aminopeptidase N, leading to conformational changes that either enhance or inhibit the enzyme’s activity . This binding interaction is crucial for the regulation of peptide hydrolysis and subsequent cellular processes. Additionally, APN-amine can inhibit or activate other enzymes by interacting with their active sites or regulatory domains. These interactions result in changes in gene expression, as APN-amine can influence transcription factors and other regulatory proteins.
属性
IUPAC Name |
4-amino-N-[4-(2-cyanoethynyl)phenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-9-1-3-11-5-7-12(8-6-11)16-13(17)4-2-10-15/h5-8H,2,4,10,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTVJTXRTMTNBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)NC(=O)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)
![4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B604904.png)
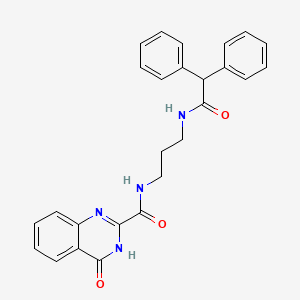
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)

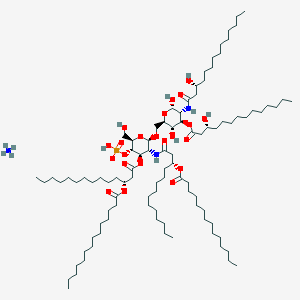
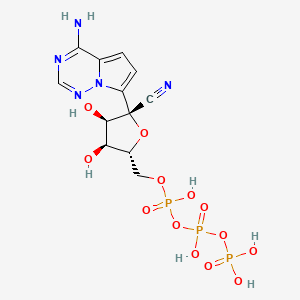

![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B604919.png)
![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)

